N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2/c19-12-3-1-2-11(8-12)10-24-17(25)7-6-16(23-24)18(26)22-15-5-4-13(20)9-14(15)21/h1-9H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFSELWRWCQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl and fluorobenzyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structure includes:
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Pyridazine ring : Susceptible to electrophilic substitution and redox reactions.
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Amide group : Participates in hydrolysis, condensation, and hydrogen bonding.
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Fluorinated aryl groups : Electron-withdrawing effects enhance electrophilic substitution selectivity and stabilize intermediates.
Demethylation and Functionalization
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Demethylation : Treatment with Lewis acids (e.g., LiBr) removes methyl protecting groups from oxygen or nitrogen atoms in related analogs, enhancing solubility or bioactivity .
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Halogenation : Electrophilic substitution at the pyridazine ring’s C4 position using Br₂/FeBr₃ yields brominated derivatives for further cross-coupling .
Hydrolytic Degradation
The amide bond undergoes hydrolysis under strongly acidic or basic conditions:
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Acidic hydrolysis : Cleavage to 3-fluorobenzylamine and pyridazine-3-carboxylic acid derivative.
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Basic hydrolysis : Forms carboxylate salts and ammonia/amine byproducts.
Conditions :
| Medium | Temperature | Half-Life (Estimated) |
|---|---|---|
| 1M HCl | 80°C | ~2 hours |
| 1M NaOH | 60°C | ~4 hours |
Photochemical Reactions
Fluorinated aromatic rings exhibit UV-induced reactions:
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Defluorination : UV irradiation in aqueous solutions leads to partial replacement of fluorine with hydroxyl groups .
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Ring-opening : Prolonged exposure generates quinone-like oxidation products .
Palladium-Catalyzed Cross-Coupling
The compound’s halogenated analogs participate in Suzuki-Miyaura and Buchwald-Hartwig reactions:
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Suzuki coupling : Brominated derivatives react with arylboronic acids to form biaryl systems .
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Buchwald-Hartwig amination : Introduces amino groups at specific positions for medicinal chemistry applications .
Example :
Enzymatic Transformations
In biological systems:
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Oxidation by cytochrome P450 : Generates hydroxylated metabolites at the fluorobenzyl moiety.
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Amide hydrolysis : Catalyzed by esterases or proteases, yielding inactive carboxylic acid derivatives.
Comparative Reactivity with Structural Analogs
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
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Solvent choice : DMF or THF improves solubility and reaction homogeneity .
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Catalyst loading : 0.1–1 mol% Pd catalysts for cross-coupling steps minimize costs .
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Continuous flow systems : Enhance yield (up to 92%) and reduce reaction time compared to batch processes.
Unresolved Challenges and Research Gaps
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel synthetic pathways. The presence of fluorine atoms can significantly influence the reactivity and selectivity of chemical reactions, making it a valuable tool for organic synthesis.
Biology
N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has potential applications in biological research as a probe to study various biological processes. Its interactions with biomolecules can provide insights into enzyme mechanisms and cellular pathways. The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation and influencing signaling pathways related to cell growth and apoptosis .
Medicine
The medicinal applications of this compound are particularly noteworthy. Its ability to modulate biological targets makes it a candidate for drug discovery and development. Preliminary studies suggest that it may have anti-cancer properties due to its potential to inhibit key enzymes associated with tumor growth . Furthermore, its structural characteristics allow for the design of derivatives with enhanced potency and selectivity.
Industrial Applications
In industrial contexts, this compound may be utilized in producing advanced materials such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited certain enzymes involved in cancer cell metabolism. The compound was found to disrupt the proliferation of cancer cells in vitro by targeting specific metabolic pathways .
Case Study 2: Drug Development
Research focusing on the compound's medicinal properties revealed its potential as a lead compound in developing new pharmaceuticals aimed at treating various cancers. Modifications to its structure have been explored to enhance its binding affinity towards biological targets .
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to desired biological outcomes. The compound may modulate signaling pathways, enzyme activities, or receptor functions, depending on its application.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide
N-(2,4-difluorophenyl)-acetamide
N-(2,4-difluorophenyl)-benzamide
Uniqueness: N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its pyridazine core and the presence of both difluorophenyl and fluorobenzyl groups
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a valuable compound for research and industrial use.
Biological Activity
N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound characterized by its unique structural features, which include a pyridazine core and multiple fluorinated aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 359.3 g/mol. The structure includes significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂F₃N₃O₂ |
| Molecular Weight | 359.3 g/mol |
| CAS Number | 1040663-47-5 |
The biological activity of this compound is attributed to its interactions with various molecular targets. The presence of fluorine atoms enhances the compound's binding affinity and selectivity towards specific enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation.
- Modulation of Signaling Pathways: It can influence various signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant inhibitory effects on several cancer cell lines:
- IC50 Values: The compound exhibits IC50 values in the low micromolar range against various tumor cell lines, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.55 |
| HCT116 | 0.87 |
| SW620 | 1.46 |
These values suggest that the compound effectively reduces cell viability and may be a candidate for further development as an anticancer drug.
Mechanistic Studies
In vitro studies have shown that this compound inhibits key kinases involved in cancer progression:
- VEGFR-2 Inhibition: The compound has been reported to inhibit VEGFR-2 kinase with an IC50 of 1.46 µM, which plays a crucial role in angiogenesis and tumor growth .
Preclinical Studies
Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth rates in animal models. For example, oral administration in mice bearing human colorectal carcinoma xenografts resulted in significant tumor size reduction compared to control groups .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is orally bioavailable and exhibits favorable stability in biological systems. These properties are essential for its potential therapeutic applications.
Q & A
Q. What are the critical structural features of this compound that correlate with its pharmacological potential?
The compound’s dihydropyridazine core provides a rigid scaffold for intermolecular interactions, while the 2,4-difluorophenyl and 3-fluorobenzyl substituents enhance lipophilicity and target binding via halogen bonding. The carboxamide group improves solubility and hydrogen-bonding capacity, critical for receptor engagement .
Q. What synthetic strategies are typically used to prepare this compound, and how can reaction yields be optimized?
Synthesis involves:
- Step 1 : Condensation of a pyridazine precursor with fluorinated benzyl halides under basic conditions.
- Step 2 : Coupling the intermediate with 2,4-difluoroaniline via carboxamide formation. Optimization strategies include:
- Using Design of Experiments (DoE) to test variables (temperature, catalyst loading) .
- Monitoring reaction progress via HPLC to minimize byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are impurities identified?
- 1H/13C NMR : Assign peaks for fluorinated aromatic protons (δ 7.1–7.5 ppm) and dihydropyridazine carbons.
- IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹).
- Mass Spectrometry : Verify molecular ion [M+H]+ and detect impurities via fragmentation patterns. Impurities (e.g., unreacted intermediates) are identified by anomalous peaks in NMR or unexpected masses in MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies systematically evaluate the role of fluorinated groups in target binding?
- Method : Synthesize analogs with varying fluorine positions (e.g., 2-fluoro vs. 4-fluoro) and assess binding affinity using surface plasmon resonance (SPR) or radioligand assays.
- Analysis : Compare IC50 values to quantify substituent effects. Fluorine at the 2-position may enhance π-stacking with aromatic residues in target proteins .
Q. What experimental models are suitable for evaluating pharmacokinetic (PK) properties and toxicity?
- In vitro : Microsomal stability assays (CYP450 metabolism), Caco-2 cell permeability.
- In vivo : Rodent models for bioavailability studies; zebrafish embryos for acute toxicity screening.
- Safety : Refer to GHS classification frameworks for handling guidelines (e.g., hazard mitigation for reactive intermediates) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Step 1 : Standardize assay conditions (e.g., buffer pH, cell passage number).
- Step 2 : Validate target engagement using orthogonal methods (e.g., thermal shift assays alongside enzyme inhibition).
- Step 3 : Apply statistical tools (ANOVA, regression analysis) to identify confounding variables .
Q. What computational approaches predict target interactions, and how are these models validated experimentally?
- Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. Focus on fluorophenyl interactions with hydrophobic pockets.
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories.
- Validation : Compare predicted binding modes with crystallographic data or mutagenesis results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
